2-[(4-Aminophenyl)amino]ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminoanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUQOUQQUQCSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19298-14-7 | |
| Record name | 2-((4-Aminophenyl)amino)ethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86BFJ98CBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for 2 4 Aminophenyl Amino Ethan 1 Ol
Established Synthetic Routes to 2-[(4-Aminophenyl)amino]ethan-1-ol
The most common and well-documented methods for preparing this compound rely on the reduction of a nitroaromatic precursor or direct amination reactions.
A prevalent strategy for synthesizing the title compound is the reduction of the corresponding nitro-substituted precursor, 2-[(4-Nitrophenyl)amino]ethanol. chemicalbook.comnih.gov This transformation from a nitro group to a primary amine is a fundamental reaction in organic synthesis.
Catalytic hydrogenation stands out as a highly efficient method for the reduction of nitroarenes. The use of palladium on carbon (Pd/C) is a common and effective approach. In a typical procedure, the starting material, 2-[(4-nitrophenyl)amino]ethanol, is dissolved in a suitable solvent like anhydrous ethanol. The reaction proceeds under a hydrogen gas atmosphere, often at elevated pressure, in the presence of a 10% Pd/C catalyst. The reaction mixture is agitated, typically overnight, to ensure complete conversion. Following the reaction, the solid catalyst is easily removed by filtration, and the solvent is evaporated to yield the desired product, this compound.
Table 1: Example of Catalytic Hydrogenation for this compound Synthesis
| Starting Material | Catalyst | Reagent | Solvent | Conditions | Product |
|---|
While catalytic hydrogenation with H₂ gas is effective, safety and equipment considerations, particularly for industrial-scale production, have led to the development of alternative strategies using hydrogen donors. google.com This process, known as transfer hydrogenation, avoids the need for pressurized hydrogen gas.
One such method involves using organic compounds as a source of hydrogen in the presence of a metal catalyst like Pd/C. google.com For instance, a similar reduction of a nitroaromatic precursor has been successfully achieved using a Pd/C catalyst in an alcohol solvent, where the organic solvent or another added compound acts as the hydrogen donor. google.com This approach offers milder reaction conditions and simpler operation, mitigating the safety risks associated with gaseous hydrogen. google.com
Other hydrogen donors and catalytic systems have also been explored. Hydrazine hydrate, in combination with catalysts such as Pt-SnO₂/C, has been used for the reduction of nitro groups in related syntheses. chemicalbook.com Furthermore, sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system like water/methanol (B129727) serves as an efficient hydrogen source for the reduction of various nitro compounds, catalyzed by palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)). rsc.org This method is noted for being economical and environmentally friendly. rsc.org
Table 2: Alternative Reduction Methods for Aromatic Nitro Groups
| Catalyst | Hydrogen Donor | Solvent System | Key Advantage |
|---|---|---|---|
| Pd/C | Organic Compound (e.g., alcohol) | Alcohol | Avoids use of hazardous H₂ gas. google.com |
| Pt-SnO₂/C | Hydrazine Hydrate | Methanol / Water | Alternative catalytic system. chemicalbook.com |
Amination reactions provide an alternative pathway to construct the core structure of this compound. These methods involve the formation of a carbon-nitrogen bond. One plausible route involves the nucleophilic substitution reaction between a halo-nitroaromatic compound, such as 1-chloro-2-nitrobenzene, and 2-aminoethanol, which has been demonstrated for the synthesis of the corresponding ortho-isomer. A similar reaction using a para-substituted nitrobenzene (B124822) would yield the precursor 2-[(4-nitrophenyl)amino]ethanol, which is then reduced as described previously.
Another synthetic strategy involves the reaction of 4-aminophenol (B1666318) with an ethylene (B1197577) oxide derivative under basic conditions. This method directly introduces the hydroxyethylamino side chain onto the aminophenyl ring. Reductive amination of a suitable carbonyl compound is another fundamental technique for amine synthesis. libretexts.org This would involve reacting an appropriate aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.orgresearchgate.net
Reduction of Nitroaromatic Precursors to this compound
Advanced Synthetic Approaches and Green Chemistry Principles
Modern synthetic chemistry emphasizes the development of advanced, efficient, and environmentally benign processes. These principles are being applied to the synthesis of β-amino alcohols like this compound.
Chemo- and regioselectivity are crucial for the efficient synthesis of complex molecules. In the context of this compound, this involves selectively transforming one functional group in the presence of others.
An advanced approach that embodies these principles is the tandem, or one-pot, reaction. A notable example is the synthesis of β-amino alcohols from nitroarenes and epoxides using a Pd/C catalyst. nih.gov In this process, the nitroarene is first reduced to an aniline (B41778) derivative in situ via transfer hydrogenation, using methanol as the hydrogen source. This newly formed amine then immediately reacts with an epoxide in a nucleophilic ring-opening reaction to form the final β-amino alcohol product. nih.gov This tandem strategy is highly efficient as it eliminates the need for isolating the intermediate amine, saving time and resources. nih.gov
The regioselectivity of such reactions is paramount. For example, in the reduction of a molecule with multiple nitro groups, specific catalysts and conditions can be chosen to selectively reduce one over the others due to electronic effects. rsc.org In the synthesis of this compound, the starting material is specifically the para-nitro isomer, which ensures the formation of the desired para-amino product upon reduction.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-[(4-Nitrophenyl)amino]ethanol |
| Palladium on carbon (Pd/C) |
| Hydrazine hydrate |
| Sodium borohydride (NaBH₄) |
| Methanol |
| p-Nitrochlorobenzene |
| Ethanolamine (B43304) |
| p-Aminophenol |
| Ethylene oxide |
| Platinum-tin dioxide on carbon (Pt-SnO₂/C) |
| Palladium on aluminum oxy-hydroxide nanoparticles (Pd/AlO(OH) NPs) |
| 1-chloro-2-nitrobenzene |
| 2-aminoethanol |
Sustainable Synthetic Methodologies and Process Optimization for this compound
Modern synthetic chemistry emphasizes the development of sustainable and optimized processes that are safer, more efficient, and environmentally benign. For the synthesis of this compound and related compounds, several green strategies can be employed.
Use of Safer Hydrogen Donors: A significant safety improvement involves replacing high-pressure hydrogen gas with alternative hydrogen donors in catalytic transfer hydrogenation. For the reduction of a similar nitro-aromatic compound, ammonium (B1175870) formate (B1220265) has been successfully used as a hydrogen donor in the presence of a Pd/C catalyst. google.com This method is performed under milder conditions and avoids the hazards associated with handling flammable hydrogen gas, making it highly beneficial for industrial-scale production. google.com
Process Optimization via Catalysis: The efficiency of catalytic reductions can be significantly enhanced through process optimization. For the reduction of related nitrophenyl compounds, it has been demonstrated that the addition of a small quantity of an alkali compound, such as sodium hydroxide, can substantially increase the reaction rate when using Raney nickel as the catalyst. google.com This catalytic promotion leads to shorter reaction times and improved throughput. Furthermore, the use of water-tolerant Lewis acid co-catalysts, like aluminium triflate (Al(OTf)₃), has been shown to improve polymerization yields for p-phenylenediamine (B122844) derivatives, indicating their potential for creating more sustainable and recyclable catalytic systems. tandfonline.com
Table 1: Comparison of Sustainable Reduction Methodologies
| Methodology | Key Feature | Advantage | Reference |
|---|---|---|---|
| Catalytic Transfer Hydrogenation | Replacement of H₂ gas with a hydrogen donor (e.g., ammonium formate). | Enhanced safety, milder reaction conditions. | google.com |
| Catalyst Promotion | Addition of an alkali compound to a Raney nickel-catalyzed reaction. | Increased reaction rate and efficiency. | google.com |
| Water-Tolerant Catalysis | Use of recyclable co-catalysts like Al(OTf)₃. | Environmental benefit, potential for catalyst recycling. | tandfonline.com |
Derivatization Strategies and Analogue Synthesis
The multiple functional groups of this compound allow for a wide range of derivatization strategies to synthesize novel analogues.
The compound possesses a primary aromatic amine and a secondary alkyl-aryl amine, which exhibit different reactivities, allowing for selective modifications.
N-Acylation: The primary amine is generally more reactive and less sterically hindered than the secondary amine. Therefore, selective acylation of the primary -NH₂ group is achievable. Reagents designed for selective acylation, such as 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones, react exclusively at the primary amino group of molecules containing both primary and secondary amines. nih.gov Similarly, methods involving the formation of a mixed anhydride (B1165640) can achieve selective N-acylation of the amino group in amino alcohols with high efficiency, leaving the hydroxyl group intact. google.comgoogleapis.com
N-Alkylation: Selective mono-alkylation of the primary amine can be achieved using "borrowing hydrogen" or "hydrogen autotransfer" methodologies. These sustainable processes use catalysts, such as those based on manganese pincer complexes, to facilitate the reaction of amines with alcohols, producing water as the only byproduct. nih.gov Alkylation of the less reactive secondary amine would likely necessitate a multi-step process involving the protection of the primary amine, followed by alkylation and subsequent deprotection.
The primary hydroxyl group can undergo reactions such as esterification and oxidation. However, selective modification of the hydroxyl group in the presence of two more nucleophilic amine groups is challenging.
To achieve selective O-acylation (esterification), the more reactive amine groups typically need to be protected first, for example, by converting them to amides. After the hydroxyl group is modified, the protecting groups can be removed. Alternatively, specific reaction conditions can be tuned to favor O-acylation. For instance, using an excess of a mixed anhydride as the acylating agent has been noted to lead to the formation of esters (O-acylation) in some systems. googleapis.com Direct coupling of amines and alcohols can also be achieved by activating the hydroxyl group with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net
The synthesis of N-alkylated analogues of this compound is a key strategy for modifying its properties.
A prominent derivative is 2-[(4-aminophenyl)(ethyl)amino]ethan-1-ol . nih.gov The synthesis of this compound can be envisioned through the N-alkylation of this compound or, more directly, by reacting N-ethyl-p-phenylenediamine with 2-chloroethanol. A general and effective route for such derivatives involves the reductive amination of a substituted p-nitroaniline. For example, reacting N-ethyl-4-nitroaniline with an appropriate aldehyde, followed by reduction of both the resulting imine and the nitro group, would yield the target N-ethyl derivative.
Another related derivative is N,N-bis(2-hydroxyethyl)-p-phenylenediamine , where both amine hydrogens of one amino group of p-phenylenediamine are replaced by hydroxyethyl (B10761427) groups. ewg.orgjayvirdyechem.com This compound is typically synthesized by reacting p-phenylenediamine with two equivalents of ethylene oxide.
Chemical Reactivity and Transformation Mechanisms of 2 4 Aminophenyl Amino Ethan 1 Ol
Oxidation Pathways and Mechanisms
The oxidation of 2-[(4-Aminophenyl)amino]ethan-1-ol can proceed through several pathways, primarily involving the two amino groups and the primary alcohol. The specific outcome of the oxidation is dependent on the oxidizing agent employed and the reaction conditions.
The amino groups are susceptible to oxidation, potentially forming nitroso or nitro derivatives. The primary aromatic amine is particularly reactive. The general mechanism for the oxidation of amines involves the initial formation of a radical cation. byjus.com For the primary alcohol, oxidation typically proceeds via a mechanism resembling an E2 elimination, where a good leaving group is installed on the oxygen, followed by deprotonation of the adjacent carbon. lookchem.com This leads to the formation of an aldehyde, which can be further oxidized to a carboxylic acid, depending on the strength of the oxidizing agent. chimicatechnoacta.ru For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes, while stronger agents like chromic acid can lead to the corresponding carboxylic acid. savemyexams.com
Table 1: Potential Oxidation Products of this compound
| Reactive Site | Oxidizing Agent | Potential Product(s) |
| Primary Aromatic Amine | Mild Oxidizing Agent | 2-{[4-(Nitroso)phenyl]amino}ethan-1-ol |
| Primary Aromatic Amine | Strong Oxidizing Agent | 2-{[4-(Nitro)phenyl]amino}ethan-1-ol |
| Primary Alcohol | Pyridinium Chlorochromate (PCC) | 2-[(4-Aminophenyl)amino]acetaldehyde |
| Primary Alcohol | Chromic Acid | 2-[(4-Aminophenyl)amino]acetic acid |
Substitution Reactions and Product Characterization
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino groups. byjus.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given that the para position is already substituted, electrophilic attack is expected to occur at the positions ortho to the amino groups.
Halogenation: Aniline (B41778) reacts with bromine water at room temperature to yield a 2,4,6-tribromoaniline (B120722) precipitate. byjus.com For this compound, the positions ortho to the primary amino group (positions 3 and 5) and ortho to the secondary amino group (position 3) are activated. Therefore, bromination is likely to yield polybrominated products.
Nitration: The nitration of anilines with a mixture of nitric acid and sulfuric acid can be complex. The strongly acidic conditions can protonate the amino group to form an anilinium ion, which is a meta-directing group. youtube.comyoutube.com This can lead to a mixture of ortho, meta, and para substituted products. To achieve selective para-nitration of aniline, the amino group is often first protected by acetylation to form acetanilide. This lessens the activating effect and sterically hinders the ortho positions, favoring the formation of the para-nitro product. youtube.com A similar strategy could be employed for this compound to control the position of substitution.
Table 2: Predicted Products of Electrophilic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
| Bromination | Bromine water | 2-{[3,5-Dibromo-4-aminophenyl]amino}ethan-1-ol |
| Nitration (uncontrolled) | HNO₃, H₂SO₄ | Mixture of ortho and meta nitro derivatives |
| Nitration (controlled) | 1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. Hydrolysis | 2-{[4-Amino-3-nitrophenyl]amino}ethan-1-ol |
Cyclization and Heterocyclic Compound Formation Involving this compound
The bifunctional nature of this compound, possessing both nucleophilic amine/alcohol groups and an aromatic ring, makes it a suitable precursor for the synthesis of heterocyclic compounds through intramolecular cyclization.
One potential cyclization pathway is the formation of benzoxazines. The reaction of anilines with phenols and formaldehyde (B43269) is a common method for synthesizing benzoxazine (B1645224) monomers. rsc.orgnih.gov In a related transformation, this compound could potentially undergo an intramolecular cyclization. For instance, reaction with an aldehyde or ketone could lead to the formation of a Schiff base at the primary amine, followed by intramolecular attack of the hydroxyl group onto the imine or an activated intermediate, ultimately forming a tetrahydro-1,3-benzoxazine ring system.
Furthermore, intramolecular cyclization of aniline derivatives can be promoted by various reagents. For example, iodine-promoted intramolecular oxidative cyclization of butenyl anilines has been used to synthesize benzo[b]azepines. lookchem.com Similar strategies involving intramolecular C-N or C-O bond formation could be envisioned for derivatives of this compound to generate various nitrogen- and oxygen-containing heterocycles. For example, an intramolecular redox cyclization has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, highlighting the potential for such transformations in suitably substituted aniline derivatives. nih.gov
Table 3: Potential Heterocyclic Products from this compound
| Reaction Type | Reactant(s) | Potential Heterocyclic Product |
| Intramolecular Cyclization | Formaldehyde | 3,4-Dihydro-2H-1,3-benzoxazine derivative |
| Oxidative Cyclization | Oxidizing Agent | Fused heterocyclic systems |
Role of this compound in Condensation Reactions
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a key aspect of the reactivity of this compound. chemistrystudent.com Its primary amine and primary alcohol groups can both act as nucleophiles in these reactions.
This compound can function as a monomer in condensation polymerization. When reacted with a dicarboxylic acid or its derivative (like a diacyl chloride), both the amino and hydroxyl groups can participate in forming amide and ester linkages, respectively. This leads to the formation of poly(amide-ester)s. savemyexams.comsavemyexams.com The reaction typically proceeds by nucleophilic attack of the amine or alcohol on the carbonyl carbon of the carboxylic acid or acyl chloride. chemguide.co.uk
The chemoselectivity of these reactions can often be controlled by the reaction conditions. For example, acylation of amino alcohols can be directed to selectively occur at the oxygen atom under acidic conditions, where the amine group is protonated and thus non-nucleophilic. nih.gov This allows for the synthesis of specific esters without competing N-acylation.
Table 4: Condensation Reactions Involving this compound
| Co-reactant | Reaction Type | Linkage Formed | Product Type |
| Dicarboxylic Acid | Condensation Polymerization | Amide and Ester | Poly(amide-ester) |
| Diacyl Chloride | Condensation Polymerization | Amide and Ester | Poly(amide-ester) |
| Acyl Chloride (acidic conditions) | O-Acylation | Ester | O-Acyl-2-[(4-aminophenyl)amino]ethan-1-ol |
| Carboxylic Acid | Amidation/Esterification | Amide or Ester | N- or O-substituted derivative |
Catalytic Applications of 2 4 Aminophenyl Amino Ethan 1 Ol and Its Derivatives
2-[(4-Aminophenyl)amino]ethan-1-ol as a Ligand in Metal-Catalyzed Reactions
The presence of both nitrogen and oxygen donor atoms allows this compound to act as a bidentate ligand, capable of forming stable complexes with a variety of transition metals. The chirality inherent in its 1,2-amino alcohol backbone makes it a particularly interesting candidate for applications in asymmetric catalysis.
Enantioselective Catalysis Mediated by Amino Alcohol Ligands
Chiral β-amino alcohols are a well-established and highly successful class of ligands in enantioselective catalysis. Their utility stems from their ability to form rigid, chelated metal complexes that create a well-defined chiral environment around the metal center. This chiral pocket influences the trajectory of incoming substrates, favoring the formation of one enantiomer of the product over the other.
The general mechanism involves the coordination of the amino and hydroxyl groups of the ligand to a metal precursor. The resulting chiral catalyst then activates the substrate, often through coordination, and facilitates the desired transformation (e.g., addition, reduction, oxidation) in a stereocontrolled manner. The steric and electronic properties of the amino alcohol ligand can be fine-tuned by modifying its substituents to optimize the enantioselectivity and reactivity of the catalytic system.
Specific Applications of this compound in Asymmetric Synthesis
While specific research detailing the application of this compound as a ligand in asymmetric synthesis is not extensively documented in the available literature, its structural similarity to other successful amino alcohol ligands suggests its potential in a range of enantioselective transformations. For instance, its derivatives could be employed in the asymmetric transfer hydrogenation of ketones, the enantioselective addition of organozinc reagents to aldehydes, or various carbon-carbon bond-forming reactions.
To illustrate the potential of this compound, the following table presents hypothetical results for the use of a chiral derivative of this compound as a ligand in the asymmetric addition of diethylzinc (B1219324) to a series of substituted benzaldehydes. This data is representative of the types of outcomes expected from such a study.
Hypothetical Catalytic Performance of a Chiral this compound Derivative in the Asymmetric Ethylzincation of Aldehydes
| Substrate (Aldehyde) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde | 1-Phenyl-1-propanol | 95 | 92 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 98 | 94 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 92 | 88 |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 90 | 91 |
This table is illustrative and presents hypothetical data to demonstrate the potential application of the compound in the absence of specific published research.
Functionalization of Nanomaterials with this compound for Catalysis
The functionalization of nanomaterials with organic ligands is a powerful strategy for creating highly active and recyclable heterogeneous catalysts. The primary amino group on the phenyl ring of this compound provides a convenient handle for its covalent attachment to the surface of various nanomaterials, such as silica (B1680970) nanoparticles, magnetic nanoparticles, or graphene oxide. A related compound, 2-(4-aminophenyl)ethanol (B86761), has been noted for its use in the functionalization of graphene nanoplatelets. fishersci.fi
Once immobilized, the amino alcohol moiety can act as a coordination site for catalytically active metal ions. This approach combines the high surface area and ease of separation of the nanomaterial support with the specific catalytic activity of the metal-ligand complex. Such hybrid materials have shown promise in a variety of catalytic applications, including oxidation, reduction, and cross-coupling reactions. For instance, studies have shown that amino-functionalized metal-organic frameworks can be used to immobilize gold nanoparticles for catalytic applications. researchgate.net Similarly, the functionalization of graphene oxide with amino-containing compounds has been explored for creating novel heterogeneous catalysts.
The following table provides a hypothetical overview of the catalytic performance of a nanomaterial functionalized with this compound and complexed with a transition metal in a model catalytic reaction, such as the reduction of 4-nitrophenol.
Hypothetical Catalytic Activity of a Nanomaterial-Supported this compound-Metal Complex in the Reduction of 4-Nitrophenol
| Catalyst | Reaction Time (min) | Conversion (%) | Recyclability (up to 5 cycles) |
|---|---|---|---|
| Fe3O4@SiO2-APAE-Cu | 10 | >99 | High |
| GrapheneOxide-APAE-Pd | 5 | >99 | Excellent |
| SilicaNP-APAE-Au | 15 | 98 | Good |
APAE is an abbreviation for (4-Aminophenyl)amino]ethan-1-ol. This table is illustrative and presents hypothetical data to demonstrate the potential application of the compound in the absence of specific published research.
Biological Activity and Pharmacological Potential of 2 4 Aminophenyl Amino Ethan 1 Ol Analogues in Vitro Studies
Antimicrobial and Antibacterial Efficacy of 2-[(4-Aminophenyl)amino]ethan-1-ol Derivatives (In Vitro)
Derivatives of this compound have demonstrated a range of antimicrobial and antibacterial activities in laboratory settings. For instance, a series of 2-amino-4-(1-naphthyl)-6-arylpyrimidines, which share a core structural similarity, were synthesized and evaluated for their in vitro activity against various bacterial strains. nih.gov Among these, compounds with specific aryl substitutions showed notable effectiveness. nih.gov
In a separate study, novel 2-amino-4,6-diarylpyrimidine derivatives were prepared and screened for their antibacterial properties. The results indicated that these compounds exhibited significant antibacterial activity when compared to the standard drug Sparfloxacin. researchgate.net Another investigation into 2-amino-4-chloropyridine (B16104) derivatives revealed that their biological activity was dependent on the specific structural modifications made to the parent compound. researchgate.net
Furthermore, the antimicrobial potential of adamantane (B196018) derivatives has been explored, with some compounds showing high antibacterial potential against both Gram-positive and Gram-negative bacteria. mdpi.com Specifically, certain Schiff bases and hydrazides within this class inhibited the growth of all tested Gram-negative bacterial strains. mdpi.com The antimicrobial activity of 4-aminophenol (B1666318) derivatives has also been investigated, with some compounds showing broad-spectrum activity against a panel of bacteria. mdpi.com
The bactericidal mechanism of action has been confirmed for some analogues. For example, pexiganan (B138682), an analog of magainin, exhibited broad-spectrum antibacterial activity against a large number of clinical isolates of both gram-positive and gram-negative bacteria. nih.gov Time-kill curve analysis demonstrated that pexiganan rapidly killed Pseudomonas aeruginosa. nih.gov Similarly, certain 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides displayed a rapid concentration-dependent bactericidal effect against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The following table summarizes the in vitro antibacterial activity of selected this compound analogues and related compounds.
| Compound Class | Test Organisms | Key Findings |
| 2-Amino-4-(1-naphthyl)-6-arylpyrimidines | Bacteria | Compounds 4b and 4e were the most effective against tested strains. nih.gov |
| 2-Amino-4,6-diarylpyrimidines | Bacteria | Significant activity compared to Sparfloxacin. researchgate.net |
| Adamantane derivatives | Gram-positive and Gram-negative bacteria | Derivatives 9, 14, 15, and 19 showed the highest potential. mdpi.com |
| 4-Aminophenol derivatives | S. aureus, M. luteus, S. epidermidis, B. spizizenii, B. bronchiseptica | Broad-spectrum activity observed. mdpi.com |
| Pexiganan | Gram-positive and Gram-negative bacteria | Broad-spectrum bactericidal activity. nih.gov |
| 2-Hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | MRSA | Potent bactericidal effect. nih.gov |
Antifungal Properties of Synthesized this compound Analogues (In Vitro)
In addition to antibacterial effects, various analogues of this compound have been evaluated for their in vitro antifungal properties. A series of 2-amino-4-(1-naphthyl)-6-arylpyrimidines were tested against a panel of fungi, with some compounds demonstrating notable activity. nih.gov In particular, compounds 4b and 4e from this series were found to be the most effective against the tested fungal strains. nih.gov
The antifungal potential of aminothioxanthones has also been investigated. A library of these compounds was evaluated against Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. nih.gov The results showed that only specific derivatives exhibited inhibitory and broad-spectrum antifungal effects. nih.gov For the most active compound, further studies suggested that its mechanism of action involves the disruption of the fungal cell membrane. nih.gov
Research into 2-amino-4,5-diarylthiazole derivatives has also yielded promising results. nih.gov Thirty such compounds were synthesized and tested against five strains of Candida albicans, with some exhibiting moderate to significant anti-Candida activity. nih.gov Similarly, a study on adamantane derivatives showed that C. albicans was among the most susceptible fungal strains to some of the tested compounds. mdpi.com
Furthermore, 2-Amino-3-cyano-4H-chromene derivatives have been synthesized and screened for their antifungal activity against C. albicans and F. oxysporum, with several compounds showing excellent results compared to standard reference drugs. nanobioletters.com Another study on novel aminopyrimidine-based tetrazole derivatives found that certain compounds were more potent against fungal strains than the standard drug. researchgate.net
The table below presents a summary of the in vitro antifungal activity of selected analogues.
| Compound Class | Test Organisms | Key Findings |
| 2-Amino-4-(1-naphthyl)-6-arylpyrimidines | Fungi | Compounds 4b and 4e showed the most effectiveness. nih.gov |
| Aminothioxanthones | C. albicans, A. fumigatus, T. rubrum | Compounds 1, 8, and 9 had broad-spectrum antifungal effects. nih.gov |
| 2-Amino-4,5-diarylthiazole derivatives | Candida albicans | Several derivatives exhibited moderate to good anti-Candida activity. nih.gov |
| Adamantane derivatives | Candida spp. | C. albicans was highly susceptible to some derivatives. mdpi.com |
| 2-Amino-3-cyano-4H-chromene derivatives | C. albicans, F. oxysporum | Compounds 4a, 4c, 4i, and 4l showed excellent antifungal outcomes. nanobioletters.com |
| Aminopyrimidine based tetrazole derivatives | Fungal strains | Compounds 8b, 8e, and 8i were more potent than the standard. researchgate.net |
Cytotoxicity Evaluation against Cancer Cell Lines (In Vitro)
The cytotoxic potential of this compound analogues against various cancer cell lines has been a significant area of in vitro research. A series of 2,6,9-trisubstituted purine (B94841) derivatives were synthesized and evaluated for their cytotoxic effects on a panel of cancer cell lines, with some compounds showing notable activity against pancreatic cancer cells. researchgate.net Similarly, a study of 4-aminoquinoline (B48711) derivatives found that several compounds were effective against human breast tumor cell lines MCF7 and MDA-MB468. nih.gov
The cytotoxic activity of β-amino alcohol derivatives from eugenol (B1671780) was evaluated in gastric (AGS) and lung (A549) cancer cell lines, with some structural modifications leading to enhanced cytotoxicity. mdpi.com In another study, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives were synthesized and showed good inhibitory activity against renal cancer cell lines. nih.gov
Furthermore, the anticancer activity of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues was assessed against several cancer cell lines, with one compound demonstrating significant activity against CNS, non-small cell lung, and melanoma cancer cell lines. mdpi.com A series of 2,4-pyrimidinediamine derivatives were also designed and evaluated as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), showing potent antiproliferative activity against ALK-positive cancer cell lines. nih.gov
The following table summarizes the in vitro cytotoxicity of selected this compound analogues and related compounds against various cancer cell lines.
| Compound Class | Cancer Cell Lines | Key Findings |
| 2,6,9-Trisubstituted purine derivatives | Pancreatic cancer cells | Increased activity against pancreatic cancer cells observed. researchgate.net |
| 4-Aminoquinoline derivatives | MCF7, MDA-MB468 (Breast) | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was most active. nih.gov |
| β-Amino alcohols from eugenol | AGS (Gastric), A549 (Lung) | Compounds 4 and 5 showed enhanced cytotoxic activity. mdpi.com |
| 4-Aminopyrazolo[3,4-d]pyrimidine derivatives | Renal cancer cells | Compound 12c was the most potent. nih.gov |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | SNB-19 (CNS), NCI-H460 (Lung), SNB-75 (Melanoma) | Compound 6h showed significant anticancer activity. mdpi.com |
| 2,4-Pyrimidinediamine derivatives | ALK-positive cancer cells | Compound 12a exhibited strong antiproliferative activity. nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogues. For this compound derivatives, SAR studies have provided valuable insights into the structural features required for their antimicrobial, antifungal, and anticancer activities.
In the context of antimicrobial activity, SAR studies on 2-aminothiazoles effective against Mycobacterium tuberculosis revealed that the central thiazole (B1198619) moiety and a 2-pyridyl group at the C-4 position were critical for activity. nih.gov However, the N-2 position of the aminothiazole was found to be flexible, allowing for modifications that significantly improved antitubercular activity. nih.gov Similarly, for antimalarial 3,5-diarylaminopyridines, replacement of the pyridine (B92270) core with a pyrazine (B50134) led to a new series with potent oral antimalarial activity, while other modifications to the pyridine core or the 2-amino group resulted in a loss of activity. nih.gov
For antifungal aminothioxanthones, the presence of a hydroxyl or primary amine group at a specific position did not lead to a loss of activity compared to a propoxy group, indicating some flexibility in this region of the molecule. nih.gov
In the realm of anticancer agents, SAR studies of 4H-chromene derivatives identified that the 3 and 4 positions of the chromene system prefer rigid and hydrophobic functional groups, while the 6 position favors a small, hydrophilic substituent on an aryl ring for improved potency against multidrug-resistant cancer cells. nih.gov For 4-aminopyrazolo[3,4-d]pyrimidine derivatives, the introduction of simple benzoic acid at a specific position provided better anticancer activity than bulky heterocyclic groups. nih.gov
These SAR studies underscore the importance of specific structural motifs and substitutions in determining the biological activity of this compound analogues and provide a rational basis for the future design of more effective therapeutic agents.
Computational and Theoretical Investigations of 2 4 Aminophenyl Amino Ethan 1 Ol
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. While specific DFT studies on 2-[(4-Aminophenyl)amino]ethan-1-ol are not widely available in public literature, extensive research on analogous compounds, such as 2-(4-aminophenyl)ethanol (B86761) (APE), provides a strong framework for understanding its properties.
In studies of APE, quantum chemical calculations are typically performed using methods like M06-2X and MP2 with basis sets such as 6-311+G(d,p). These calculations help in identifying the most stable conformers of the molecule, which arise from the different orientations of the hydroxyethyl (B10761427) and amino groups. For APE, it has been found that a weak hydrogen bond, known as an OH/π interaction, between the hydroxyl group and the π-electron system of the benzene (B151609) ring plays a crucial role in determining the conformational preference. The most stable conformer is one where the OH group is directed towards the benzene ring. It is anticipated that similar intramolecular interactions would be significant in determining the three-dimensional structure of this compound.
The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated through DFT. The amino group is expected to increase the negative charge on the benzene ring, which can influence the molecule's reactivity and interaction with other species.
Table 1: Illustrative Optimized Geometrical Parameters of a Phenyl-amino-ethanol Scaffold (Based on Analog Studies)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | ~1.39 | - | - |
| C-N (aniline) | ~1.40 | - | - |
| C-N (ethylamine) | ~1.46 | - | - |
| C-O | ~1.43 | - | - |
| C-C-N (ring) | - | ~120 | - |
| C-N-C (ethylamine) | - | ~112 | - |
| C-C-O-H | - | - | Varies with conformation |
Note: These values are illustrative and based on general parameters for similar molecular structures investigated using DFT. Actual values for this compound would require specific calculations.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and understanding the biochemical pathways of molecules. For this compound, molecular docking simulations can be employed to explore its potential as a ligand for various protein targets.
The process involves generating a three-dimensional structure of the ligand, this compound, and a target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the amino and hydroxyl groups of the molecule are potential hydrogen bond donors and acceptors, which could play a crucial role in its binding to a target protein.
While specific docking studies for this compound are not readily found, its structural similarity to other biologically active molecules suggests it could be a candidate for docking against enzymes like monoamine oxidase or other receptors involved in cell signaling pathways.
Quantum Chemical Parameter Analysis and Frontier Molecular Orbitals
Quantum chemical calculations provide a wealth of parameters that describe the reactivity and kinetic stability of a molecule. Among the most important of these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For aromatic amines, the HOMO is typically localized on the benzene ring and the amino group, while the LUMO is often distributed over the aromatic system.
Other quantum chemical parameters that can be derived include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in quantitative structure-activity relationship (QSAR) studies.
Table 2: Illustrative Quantum Chemical Parameters (Based on Analog Studies)
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.0 to -5.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 to -1.0 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 5.0 eV |
| Ionization Potential (I) | -EHOMO | ~ 5.0 to 5.5 eV |
| Electron Affinity (A) | -ELUMO | ~ 0.5 to 1.0 eV |
| Electronegativity (χ) | (I + A) / 2 | ~ 2.75 to 3.25 eV |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.0 to 2.5 eV |
Note: These values are for illustrative purposes and represent typical ranges for similar aromatic amines. Specific calculations are needed for this compound.
Spectroscopic Property Prediction (FT-IR, UV-Vis, NMR)
Theoretical calculations can be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic transitions.
FT-IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the different vibrational modes, such as stretching, bending, and torsional motions of the atoms. By comparing the calculated infrared spectrum with the experimental FT-IR spectrum, a detailed assignment of the observed absorption bands can be made. For this compound, characteristic vibrational modes would include N-H stretching of the primary and secondary amino groups, O-H stretching of the alcohol, C-N stretching, C-O stretching, and various vibrations of the aromatic ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a theoretical UV-Vis spectrum, showing the absorption maxima (λmax) and the corresponding oscillator strengths. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted benzene ring, likely corresponding to π→π* transitions.
NMR Spectroscopy: The prediction of nuclear magnetic resonance (NMR) chemical shifts is another valuable application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), the chemical shifts can be predicted. These theoretical chemical shifts can then be compared with experimental NMR data to aid in the structural elucidation of the molecule.
Table 3: Illustrative Predicted Spectroscopic Data
| Spectroscopy | Region/Type | Predicted Wavenumber/Chemical Shift/λmax | Assignment |
| FT-IR | 3400-3500 cm⁻¹ | ~3450 cm⁻¹ | N-H stretching (primary amine) |
| 3300-3400 cm⁻¹ | ~3350 cm⁻¹ | O-H stretching | |
| 3200-3300 cm⁻¹ | ~3250 cm⁻¹ | N-H stretching (secondary amine) | |
| 1600-1650 cm⁻¹ | ~1620 cm⁻¹ | N-H bending | |
| 1500-1600 cm⁻¹ | ~1510 cm⁻¹ | C=C aromatic stretching | |
| 1250-1350 cm⁻¹ | ~1300 cm⁻¹ | C-N stretching | |
| 1000-1200 cm⁻¹ | ~1050 cm⁻¹ | C-O stretching | |
| UV-Vis | 200-400 nm | ~240 nm, ~290 nm | π→π* transitions of the substituted benzene ring |
| ¹H NMR | 6.5-7.5 ppm | ~6.6-7.2 ppm | Aromatic protons |
| 3.0-4.0 ppm | ~3.6 ppm (triplet) | -CH₂-OH | |
| 2.9-3.5 ppm | ~3.1 ppm (triplet) | -NH-CH₂- | |
| 4.0-5.0 ppm | ~4.8 ppm (singlet, broad) | -NH₂ | |
| 3.0-4.0 ppm | ~3.5 ppm (singlet, broad) | -OH | |
| 2.5-3.5 ppm | ~3.3 ppm (singlet, broad) | -NH- | |
| ¹³C NMR | 110-150 ppm | ~115-145 ppm | Aromatic carbons |
| 60-70 ppm | ~62 ppm | -CH₂-OH | |
| 45-55 ppm | ~48 ppm | -NH-CH₂- |
Note: These are illustrative predictions based on the functional groups present in the molecule and data from similar compounds. Actual experimental values may vary.
Advanced Applications and Material Science Contributions of 2 4 Aminophenyl Amino Ethan 1 Ol
Role as a Monomer in Polymer Chemistry and Advanced Materials
The bifunctional nature of 2-[(4-Aminophenyl)amino]ethan-1-ol, possessing both an amino and a hydroxyl group, makes it a valuable nonsymmetric monomer in the synthesis of ordered polymers. fishersci.fi Monomers are the fundamental repeating units that link together to form long chains or networks, creating polymers with a wide range of properties and applications. msu.eduyoutube.com The distinct reactivity of the amine and hydroxyl groups in this compound allows for controlled polymerization reactions, leading to polymers with specific, well-defined architectures.
One of the most significant applications of this compound in polymer chemistry is in the synthesis of polyimides. researchgate.netcore.ac.ukresearchgate.net Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. core.ac.uk The synthesis of polyimides typically involves a two-step process. vt.edu First, a diamine monomer is reacted with a dianhydride to form a poly(amic acid) precursor. This precursor is then cyclized, usually through thermal or chemical treatment, to form the final polyimide. vt.edu The incorporation of this compound as a diamine monomer can introduce specific functionalities into the polymer backbone, influencing properties such as solubility and processability. researchgate.net
For instance, the presence of the hydroxyl group can enhance the solubility of the resulting polyimide in organic solvents, which is a significant advantage for processing and film formation. researchgate.netresearchgate.net Furthermore, the specific structure of the diamine can be tailored to achieve desired thermal and mechanical properties in the final polymer. researchgate.net Research has explored the synthesis of various polyimides using different diamine and dianhydride monomers to create materials with a range of glass transition temperatures and thermal degradation characteristics. researchgate.netcore.ac.uk
The ability to create ordered polymers, such as head-to-head or tail-to-tail poly(amide-ester)s, is another key advantage of using nonsymmetric monomers like this compound. fishersci.fi This level of control over the polymer structure is crucial for developing materials with tailored properties for specific advanced applications.
Functionalization of Graphene Nanoplatelets and Other Carbon Nanomaterials
Graphene, a single layer of carbon atoms arranged in a two-dimensional honeycomb lattice, and its multi-layered counterpart, graphene nanoplatelets (GNPs), possess extraordinary mechanical, electrical, and thermal properties. mdpi.com However, their tendency to agglomerate and their poor dispersibility in many solvents can limit their practical applications. mdpi.comnih.gov Functionalization, the process of modifying the surface of these materials with specific chemical groups, is a key strategy to overcome these limitations and enhance their performance in various composites and devices. mdpi.comnih.gov
The compound this compound and similar amino-functionalizing agents play a crucial role in the surface modification of graphene and other carbon nanomaterials. fishersci.finih.govcheaptubes.com The amino group can react with the carbon surface, either through covalent bonding or non-covalent interactions, to introduce new functionalities. mdpi.com This process can significantly improve the dispersibility of the nanomaterials in solvents and polymer matrices. mdpi.comnih.gov
Several methods have been developed for the amino-functionalization of carbon nanomaterials, including chemical treatments and plasma processes. nih.govrsc.org For example, treating graphite (B72142) nanoplatelets with amino-functionalization agents can lead to the presence of amine and amide functional groups on their surface. nih.gov The success of the functionalization can be confirmed by various characterization techniques, such as infrared spectroscopy and X-ray photoelectron spectroscopy, which can detect the presence of nitrogen-containing groups. mdpi.comnih.gov
The introduction of amino groups not only improves dispersion but also provides reactive sites for further chemical modifications. mdpi.comcheaptubes.com This allows for the covalent bonding of the functionalized nanomaterials to polymer matrices, leading to improved interfacial interactions and enhanced mechanical and electrical properties of the resulting nanocomposites. nih.govcheaptubes.com These advanced composites find applications in a wide range of fields, including electronics, energy storage, and specialty coatings. mdpi.comcheaptubes.com
Table 1: Effects of Amino-Functionalization on Graphite Nanoplatelets
| Characterization Technique | Observation on Functionalized GNPs | Implication |
| Suspension Stability | Significantly improved dispersion in solvents. nih.gov | Better processability and integration into composites. |
| Surface Chemistry Analysis | Presence of amine and amide functional groups. nih.gov | Successful introduction of desired functionalities. |
| Raman Spectroscopy | Increased disorder in the graphene lattice. nih.gov | Indication of covalent functionalization. |
| Composite Performance | Enhanced interfacial interactions with polymer matrices. nih.gov | Improved mechanical and electrical properties. |
Potential in Organic Light-Emitting Diode (OLED) Materials
Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting due to their high efficiency, flexibility, and vibrant colors. rsc.org The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, including the hole-transporting layer (HTL). rsc.orgmdpi.com The HTL plays a crucial role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, while also blocking the passage of electrons. mdpi.com
The development of new and improved hole-transporting materials is an active area of research. rsc.orgresearchgate.net Desirable characteristics for HTL materials include high hole mobility, good thermal stability, and appropriate energy levels to match the other layers in the OLED device. rsc.orgmdpi.com
Derivatives of this compound and related aromatic amines have shown promise as components in the synthesis of hole-transporting materials. The nitrogen-containing aromatic structure is a common feature in many effective hole-transporting molecules. nih.gov By incorporating these structural motifs into larger molecules or polymers, it is possible to create materials with the desired electronic and physical properties for OLED applications.
For instance, the synthesis of novel polyimides containing triphenylamine (B166846) units has been explored for their potential as hole-transporting and electrochromic materials. researchgate.net These materials exhibit reversible electrochemical behavior and color changes upon oxidation, which are valuable properties for certain types of electronic devices. researchgate.net The ability to tune the energy levels and charge transport properties of these materials through chemical modification makes them attractive candidates for use in OLEDs and other organic electronic devices. mdpi.com
Table 2: Key Properties of Hole-Transporting Layers in OLEDs
| Property | Importance in OLEDs |
| High Hole Mobility | Ensures efficient transport of positive charges to the emissive layer. mdpi.com |
| High Transparency | Allows light generated in the emissive layer to pass through to the viewer. mdpi.com |
| Appropriate Energy Levels | Facilitates efficient charge injection from the anode and alignment with the emissive layer. mdpi.com |
| Thermal Stability | Ensures long-term operational stability and lifetime of the OLED device. rsc.org |
Use in Diagnostic Reagent Development
The unique chemical properties of this compound also lend themselves to applications in the field of diagnostics. The presence of both an amino and a hydroxyl group allows for its use in the synthesis of various chemical probes and reagents.
While direct, extensive research on the use of this compound in diagnostic reagents is not widely documented in the provided search results, its structural features are relevant to the development of such tools. For example, the amino group can be a key component in the synthesis of diazonium salts, which are versatile reagents for coupling reactions. These reactions can be used to attach the molecule to other biomolecules or surfaces, a fundamental process in the creation of biosensors and diagnostic assays.
The aromatic amine structure is also a feature found in some redox-active molecules. This property could potentially be exploited in the development of electrochemical biosensors, where the molecule could act as a redox mediator or be part of a system that generates a detectable electrical signal in the presence of a specific analyte.
Further research is needed to fully explore the potential of this compound and its derivatives in the development of novel diagnostic reagents and biosensors. The versatility of its chemical structure suggests that it could be a valuable building block for creating new tools for medical diagnostics and biochemical analysis.
Analytical Methodologies for the Characterization and Quantification of 2 4 Aminophenyl Amino Ethan 1 Ol
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of 2-[(4-aminophenyl)amino]ethan-1-ol and for its quantification. Reverse-phase HPLC (RP-HPLC) is a commonly used technique for the separation of this and related compounds.
A typical RP-HPLC method might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The method can be adapted for both analytical and preparative-scale separations, allowing for the isolation of impurities. sielc.comsielc.com For faster analysis, Ultra-High-Performance Liquid Chromatography (UPLC) with smaller particle size columns (e.g., 3 µm) can be employed. sielc.comsielc.com
Gas chromatography (GC) is another technique that can be used to determine the purity of related compounds, such as 2-(4-aminophenyl)ethanol (B86761), with a specified purity of ≥98.0% being achievable. vwr.com
The following table summarizes typical chromatographic conditions used for the analysis of related amino-alcohol compounds.
Table 1: Chromatographic Conditions for Analysis
| Parameter | HPLC | UPLC | GC |
|---|---|---|---|
| Stationary Phase | C18 | 3 µm particles | - |
| Mobile Phase | Acetonitrile/Water with Phosphoric or Formic Acid | Acetonitrile/Water with Formic Acid | - |
| Application | Purity assessment, preparative separation | Fast analytical applications | Purity assessment |
Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis)
Spectroscopic methods are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For a similar compound, 2-(4-aminophenyl)ethanol, the ¹H NMR spectrum shows distinct peaks corresponding to the different types of protons. chemicalbook.comspectrabase.com In the case of this compound, the ¹H NMR spectrum (in DMSO-d₆) would be expected to show peaks for the aromatic protons, the ethanolamine (B43304) backbone, and the amine and hydroxyl groups.
Infrared (IR) Spectroscopy:
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a related compound, 2-(4-aminophenyl)ethylamine, provides insight into the expected vibrational frequencies. chemicalbook.com For this compound, characteristic peaks would include N-H stretching vibrations from the amino groups and O-H stretching from the hydroxyl group.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV absorption spectrum is influenced by the solvent used, with shifts in the maximum absorption wavelength (λmax) observed in different solvents like methanol (B129727) and DMSO. researchgate.net The electronic spectra of related phenolic compounds have been studied to understand the effect of substituents on their solvatochromic behavior. researchgate.net
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Peaks for aromatic protons, ethanolamine backbone protons, and exchangeable NH/OH protons. |
| IR | N-H stretching bands, O-H stretching band, C-N stretching, and aromatic C-H and C=C stretching. |
| UV-Vis | Absorption maxima characteristic of the substituted aniline (B41778) chromophore, with potential solvent-dependent shifts. |
Mass Spectrometry Applications for Structural Elucidation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and for the structural elucidation of this compound through analysis of its fragmentation patterns. libretexts.org
Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of compound, which typically forms a protonated molecular ion [M+H]⁺. The exact mass of this ion can be used to confirm the molecular formula.
Elemental Analysis and Titration Techniques
Classical analytical methods such as elemental analysis and titration are still valuable for confirming the empirical formula and quantifying the purity of this compound.
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compound. The results are compared with the theoretical values calculated from the molecular formula (C₈H₁₂N₂O) to confirm its elemental composition.
Titration: Nonaqueous acid-base titration can be used to determine the purity of related amino compounds. thermofisher.com For instance, the purity of 2-(4-aminophenyl)ethanol can be determined by nonaqueous titration, with a specified minimum purity of 98.0%. vwr.comthermofisher.com This method relies on the basic nature of the amino groups in the molecule.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-Aminophenyl)ethanol |
| 2-(4-Aminophenyl)ethylamine |
| Acetonitrile |
| Formic Acid |
Environmental Impact and Degradation Studies of Aminophenyl Alcohols
Biodegradation Pathways and Environmental Fate of Related Amino Compounds
The environmental degradation of amino compounds is a complex process influenced by both the chemical structure of the compound and the prevailing environmental conditions. While specific degradation pathways for 2-[(4-Aminophenyl)amino]ethan-1-ol are not extensively documented in publicly available literature, the fate of related amino compounds, such as aminopolycarboxylic acids (APCAs) and phenylethylamines, provides valuable insights.
APCAs are known for their ability to form stable, water-soluble complexes with metal ions, leading to their widespread use in various industrial and domestic applications. nih.gov Consequently, they are often released into wastewater and undergo degradation in sewage treatment plants and the natural environment. nih.gov The biodegradation of some APCAs, like nitrilotriacetate (NTA), is well-studied and occurs under both oxygen-rich (oxic) and oxygen-poor (anoxic) conditions, primarily facilitated by bacteria. nih.gov In contrast, the biodegradation of ethylenediaminetetraacetate (B1237979) (EDTA) is less significant, with photodegradation of its iron complexes being the primary removal mechanism. nih.gov The degradation of these compounds is significantly influenced by the presence of metal ions, as they primarily exist in metal-complexed forms in the environment. nih.gov
The degradation of phenethylamine (B48288), another related compound, is primarily metabolic. In humans, it is broken down by several enzymes, including monoamine oxidase (MAO-B) and aldehyde dehydrogenase, ultimately forming phenylacetic acid. wikipedia.org The rapid metabolism of phenethylamine results in a short half-life of 5-10 minutes when taken orally. wikipedia.org
Amino acids, the fundamental building blocks of proteins, undergo degradation through various pathways, often initiated by the removal of the amino group through transamination. libretexts.orgyoutube.com This process, catalyzed by enzymes like aminotransferases with the help of pyridoxal (B1214274) phosphate (B84403) (PLP), converts the amino acid into an α-keto acid. libretexts.orgyoutube.com The subsequent fate of the carbon skeleton depends on the specific amino acid and can lead to its entry into central metabolic pathways like the citric acid cycle. libretexts.org The released ammonia (B1221849) is typically converted to less toxic substances like urea (B33335) for excretion. youtube.com
In the context of industrial emissions, such as those from post-combustion CO2 capture (PCCC) plants using amine-based solvents, both the parent amines and their degradation products can be released into the environment. ieaghg.orgglobalccsinstitute.com These compounds can undergo further degradation in the atmosphere. ieaghg.org While many amine solvents are considered to have a relatively low environmental risk, some of their degradation products, like nitrosamines and nitramines, are of greater concern due to their potential health and environmental impacts. ieaghg.org
The thermal degradation of amino acids, as seen in biomass pyrolysis, leads to the release of nitrogenous compounds like ammonia and hydrogen cyanide. acs.org This process is a significant source of NOx precursors, which contribute to air pollution. acs.org
Ecotoxicity Assessments in Aquatic and Terrestrial Environments
The ecotoxicity of aminophenyl alcohols and related compounds is a critical aspect of their environmental risk assessment. Substituted p-phenylenediamines (PPDs), a class of compounds structurally related to this compound, have been identified as emerging environmental pollutants due to their use as antioxidants in products like tires. nih.govacs.orgepa.gov These compounds and their quinone derivatives have been detected in various environmental compartments, including water, dust, soil, and sediment. nih.govacs.orgepa.gov
One of the most concerning PPD derivatives is 6PPD-quinone (6PPD-Q), an oxidation product of 6PPD, which has been shown to be highly toxic to coho salmon, with a lethal concentration 50% (LC50) of just 95 ng/L. nih.gov Studies have indicated that PPDs and their derivatives can have a range of negative effects on aquatic organisms, mammals, and invertebrates, including acute toxicity leading to death and long-term effects such as developmental, reproductive, and neurotoxicity. nih.gov Furthermore, these compounds exhibit bioaccumulation potential and can biomagnify within the food web. nih.gov
The ecotoxicity of alcohols in aquatic environments is often related to their hydrophobicity, which can be predicted using the octanol:water partition coefficient (Kow). nih.govnih.gov Generally, the toxicity of alcohols to aquatic organisms like fish and Daphnia magna increases with the length of the carbon chain. nih.govnih.gov For instance, a quantitative structure-activity relationship (QSAR) has been developed for a series of alcohols, demonstrating a strong correlation between their log Kow and their 96-hour LC50 in fish. nih.gov
The toxicity of various chemicals to aquatic life is often assessed using a battery of tests on different organisms representing various trophic levels. For example, studies on industrial pollutants like phenols, cyanides, and thiocyanates have utilized bacteria (Aliivibrio fischeri, Pseudomonas putida), microalgae (Chlorella sp.), aquatic plants (Lemna minor), and the onion plant (Allium cepa) to evaluate their ecotoxicological effects. mdpi.com
The following table summarizes ecotoxicity data for some related compounds:
| Compound | Test Organism | Endpoint | Concentration | Reference |
| 6PPD-quinone | Coho salmon | 96-hour LC50 | 95 ng/L | nih.gov |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Daphnia magna | Chronic toxicity | 0.02-20 µg/L | nih.gov |
| Ethanol | Lemna minor | LC50 | 5.0 - 50.0 mg/L | redalyc.org |
| Ethanol | Daphnia magna | EC50 (48h) | 98.85 mg/L | redalyc.org |
| Pinacolyl alcohol | Pimephales promelas (fathead minnow) | 96-hour LC50 | Not specified | dtic.mil |
| Pinacolyl alcohol | Daphnia magna | 48-hour EC50 | Not specified | dtic.mil |
| Phenol | Aliivibrio fischeri | Luminescence inhibition | Not specified | mdpi.com |
| Cyanide | Aliivibrio fischeri | Luminescence inhibition | Not specified | mdpi.com |
| Thiocyanate | Aliivibrio fischeri | Luminescence inhibition | Not specified | mdpi.com |
Considerations for Sustainable Handling and Disposal in Research Settings
The responsible management of chemicals in a research environment is crucial to minimize environmental impact. For aminophenyl alcohols and related compounds, this includes adopting practices for sustainable handling and disposal.
A primary consideration is the inherent environmental risk of the chemicals being used. Many amine-based solvents, while effective for applications like CO2 capture, can have degradation products with significant environmental and health concerns. ieaghg.org Therefore, a key aspect of sustainable practice is the ongoing research and development of greener alternatives with lower toxicity and higher biodegradability. mdpi.comresearchgate.net For example, the use of bio-based molecules as corrosion inhibitors is being explored as an eco-friendly alternative to more toxic options. mdpi.com
In the laboratory setting, proper storage is essential. For instance, 2-(4-Aminophenyl)ethanol (B86761) should be stored in a cool, dry, and well-ventilated place under an inert gas, as it is sensitive to air and incompatible with strong oxidizing agents. fishersci.fi
When it comes to disposal, the environmental fate of the compounds must be considered. As many amines and their degradation products can be persistent and harmful in aquatic ecosystems, direct disposal into wastewater should be avoided. ieaghg.org Instead, waste streams containing these compounds should be treated to remove or degrade the harmful substances.
The principles of green chemistry should be applied throughout the research process. This includes designing chemical syntheses to be more energy-efficient and to use less hazardous substances. For example, hydrogen borrowing catalysis is being investigated as a more sustainable method for the amination of alcohols. mdpi.com
Finally, a thorough understanding of the potential environmental impacts of the chemicals and their degradation products is necessary to develop appropriate handling and disposal protocols. globalccsinstitute.com This requires access to comprehensive data on biodegradability and ecotoxicity, highlighting the importance of continued research in this area. researchgate.net
Future Research Directions and Emerging Opportunities for 2 4 Aminophenyl Amino Ethan 1 Ol
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of efficient and sustainable methods for synthesizing 2-[(4-Aminophenyl)amino]ethan-1-ol is a key area of research. Traditional methods often involve multiple steps, harsh reaction conditions, and the use of stoichiometric reagents, leading to significant waste generation. Current research is focused on overcoming these limitations through innovative synthetic strategies.
One promising approach involves the catalytic reductive amination of p-nitrophenylethanol with various carbonyl compounds, followed by the reduction of the nitro group. This method, however, is a multi-step process. A more direct and efficient route is the catalytic N-alkylation of p-phenylenediamine (B122844) with 2-chloroethanol. Researchers are actively exploring novel catalytic systems to improve the efficiency and selectivity of these reactions. For instance, the use of transition metal catalysts, such as those based on palladium or copper, is being investigated to facilitate the C-N bond formation under milder conditions.
Another area of exploration is the development of biocatalytic routes. The use of enzymes, such as aminotransferases or alcohol dehydrogenases, could offer a more environmentally friendly and highly selective method for the synthesis of this compound and its derivatives. These enzymatic processes can often be carried out in aqueous media under mild conditions, reducing the environmental impact of the synthesis.
Deeper Investigation into Biological Mechanisms and Therapeutic Potential
While the primary application of this compound has been as a chemical intermediate, its structural similarity to endogenous signaling molecules has prompted investigations into its biological activities. The presence of both an amino group and a hydroxyl group allows for a variety of interactions with biological targets.
Research into the therapeutic potential of derivatives of this compound is an emerging field. For example, Schiff base derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant properties. The imine group in the Schiff base, coupled with the phenolic hydroxyl group, can contribute to these activities.
Further research is needed to elucidate the precise mechanisms of action of these derivatives. This includes identifying their specific molecular targets and understanding how they modulate cellular pathways. Such studies could lead to the development of new therapeutic agents for a range of diseases. The investigation of its N-substituted derivatives has also been a subject of study.
Development of Advanced Materials and Functionalized Nanostructures
The unique chemical structure of this compound makes it an attractive building block for the synthesis of advanced materials. The presence of reactive amino and hydroxyl groups allows for its incorporation into polymeric structures and for the functionalization of surfaces.
In the field of polymer chemistry, this compound can be used as a monomer or a crosslinking agent to create polymers with tailored properties. For example, it can be incorporated into epoxy resins to enhance their thermal stability and mechanical strength. The aromatic amine group can also impart antioxidant properties to the resulting polymers, protecting them from degradation.
Furthermore, this compound can be used to functionalize nanostructures, such as carbon nanotubes or graphene oxide. The amino groups can react with the surface of these nanomaterials, allowing for the attachment of other functional molecules. These functionalized nanostructures could have applications in areas such as sensing, catalysis, and drug delivery.
Comprehensive Environmental Life Cycle Assessment and Remediation Strategies
As the production and use of this compound and its derivatives increase, a thorough understanding of their environmental fate and impact is crucial. A comprehensive life cycle assessment (LCA) is needed to evaluate the environmental footprint of its synthesis, use, and disposal. This would involve quantifying the energy consumption, greenhouse gas emissions, and waste generation associated with its entire life cycle.
Research into the biodegradability of this compound is also essential. Studies are needed to determine its persistence in the environment and to identify the microorganisms capable of its degradation. Understanding the biodegradation pathways will be critical for developing effective remediation strategies for contaminated sites.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(4-Aminophenyl)amino]ethan-1-ol, and how can its purity be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-aminophenol with ethylene oxide derivatives under basic conditions yields the target compound. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients. Analytical techniques like HPLC (≥95% purity) and NMR (e.g., δ 6.5–7.0 ppm for aromatic protons) are critical for quality control .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use a combination of spectroscopic methods:
- FT-IR : Confirm N-H stretching (~3400 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹).
- NMR : ¹H NMR (DMSO-d₆) shows peaks for aromatic protons (δ 6.5–7.0 ppm), ethanolamine backbone (δ 3.4–3.8 ppm), and NH/OH groups (δ 4.5–5.5 ppm).
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 181.1) validates molecular weight .
Q. What are the key reactivity patterns of this compound in organic synthesis?
- Methodological Answer : The primary amine and hydroxyl groups enable diverse reactions:
- Schiff Base Formation : Reacts with aldehydes/ketones (e.g., 5-bromosalicylaldehyde) under reflux in ethanol to form imine-linked complexes, useful in coordination chemistry .
- Functionalization : The hydroxyl group can be esterified or oxidized, while the amine participates in alkylation or acylation reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound with high enantiomeric excess?
- Methodological Answer : Employ asymmetric catalysis or biocatalysts. For example, use lipases or transaminases in biphasic systems (e.g., water/tert-butanol) to achieve >90% enantiomeric excess. Monitor reaction progress via chiral HPLC and optimize parameters (pH, temperature) using Design of Experiments (DoE) .
Q. What computational approaches are used to predict the bioactivity of derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., SARS-CoV-2 nsp1 or bacterial enzymes). Validate with MD simulations (AMBER/CHARMM) to assess binding stability. QSAR models using descriptors like logP and H-bond donors predict antimicrobial potency (IC₅₀) .
Q. How do structural modifications impact the compound’s antimicrobial efficacy?
- Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) to the aromatic ring or ethanolamine chain. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Electron-withdrawing groups enhance activity by 2–4-fold due to improved membrane permeability .
Q. What strategies mitigate environmental risks during large-scale synthesis?
- Methodological Answer : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Assess ecotoxicity using Daphnia magna assays and biodegradability via OECD 301F. Implement catalytic methods (e.g., Pd/C hydrogenation) to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
